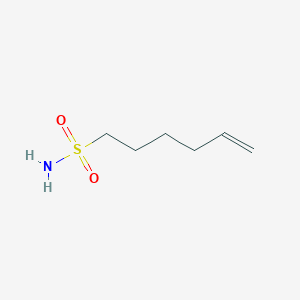

5-Hexene-1-sulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

291514-03-9 |

|---|---|

Molecular Formula |

C6H13NO2S |

Molecular Weight |

163.24 g/mol |

IUPAC Name |

hex-5-ene-1-sulfonamide |

InChI |

InChI=1S/C6H13NO2S/c1-2-3-4-5-6-10(7,8)9/h2H,1,3-6H2,(H2,7,8,9) |

InChI Key |

LSFJITYQURUVQY-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCS(=O)(=O)N |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 5 Hexene 1 Sulfonamide

Reactivity of the Hexenyl Moiety

The carbon-carbon double bond in the 5-hexenyl group is an electron-rich center, making it the primary site for reactions involving electrophiles and radicals. Its terminal position and the flexibility of the six-carbon chain also allow for significant intramolecular reactions, leading to the formation of cyclic structures.

Electrophilic Additions to the Alkene

The terminal alkene of 5-Hexene-1-sulfonamide undergoes electrophilic addition reactions typical of C=C double bonds. In these reactions, an electrophile (E⁺) attacks the π-bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻).

The regioselectivity of the addition is governed by Markovnikov's rule. The initial attack of the electrophile occurs at the terminal carbon (C-6), leading to the formation of a more stable secondary carbocation at C-5. The subsequent attack by the nucleophile at C-5 yields the Markovnikov addition product. The distant electron-withdrawing sulfonamide group has a minimal inductive effect on the reactivity of the double bond, so the reaction proceeds much like that of a simple terminal alkene.

A common example is hydrohalogenation, such as the addition of hydrogen bromide (HBr). The proton (H⁺) acts as the electrophile, adding to C-6, followed by the attack of the bromide ion (Br⁻) on the C-5 carbocation to yield 5-bromohexane-1-sulfonamide.

Table 1: Regioselectivity in Electrophilic Addition to 5-Hexene-1-sulfonamide

| Reagent | Electrophile (E⁺) | Nucleophile (Nu⁻) | Intermediate | Major Product |

|---|---|---|---|---|

| HBr | H⁺ | Br⁻ | 5-carbocation | 5-Bromohexane-1-sulfonamide |

| Cl₂ | Cl⁺ (from polarized Cl-Cl) | Cl⁻ | Cyclic chloronium ion | 5,6-Dichlorohexane-1-sulfonamide |

| H₂O/H⁺ | H⁺ | H₂O | 5-carbocation | 5-Hydroxyhexane-1-sulfonamide |

Radical Additions and Cyclizations

The alkene moiety of 5-Hexene-1-sulfonamide is also highly reactive towards radical species. These reactions can proceed via intermolecular additions or, more significantly, through intramolecular cyclizations to form heterocyclic structures.

Intramolecular hydroamination of alkenyl sulfonamides provides an efficient route to cyclic sulfonamides, such as pyrrolidines and piperidines. nih.govchemrxiv.orgnih.gov This transformation can be initiated photochemically, often employing an iridium-based photocatalyst and a Brønsted base. nih.govnih.gov The reaction proceeds through a radical-based mechanism involving a Proton-Coupled Electron Transfer (PCET) process. nih.govchemrxiv.orgnih.gov

The proposed mechanism begins with the formation of a hydrogen-bonded complex between the sulfonamide N-H bond and the base. nih.gov The excited-state photocatalyst then oxidizes this complex, and a concerted transfer of a proton to the base and an electron to the oxidant results in the homolytic cleavage of the N-H bond. nih.gov This generates a nitrogen-centered sulfonamidyl radical. This electrophilic radical then undergoes an intramolecular cyclization by adding to the terminal double bond. nih.gov This cyclization is highly regioselective, favoring a 5-exo-trig pathway to form a five-membered ring and a primary alkyl radical, over the alternative 6-endo-trig pathway. The resulting carbon-centered radical is then reduced and protonated to yield the final saturated heterocyclic product. nih.govchemrxiv.org

Table 2: Key Steps in Radical Hydroamination of 5-Hexene-1-sulfonamide

| Step | Description | Intermediate Species | Product of Step |

|---|---|---|---|

| 1. Activation | PCET-mediated homolysis of the N-H bond. nih.gov | Sulfonamide, Base, Photocatalyst | Sulfonamidyl radical |

| 2. Cyclization | 5-exo-trig intramolecular addition of the N-radical to the alkene. nih.gov | Nitrogen-centered radical | Carbon-centered radical (five-membered ring) |

| 3. Quenching | Hydrogen atom transfer (HAT) to the carbon radical. | Carbon-centered radical, H-atom donor | 2-(Methyl)pyrrolidine-1-sulfonamide |

Amino-sulfonylation is a powerful reaction that installs both an amino group and a sulfonyl group across a double bond. Recent developments have utilized photocatalysis to achieve this transformation via a radical mechanism. nih.govresearchgate.net In these reactions, specialized bifunctional sulfonamide reagents are often used, which, upon activation, fragment to generate both a sulfonyl radical (RSO₂•) and a nitrogen-centered radical simultaneously through an energy transfer (EnT) process. nih.govacs.org

While typically an intermolecular reaction, the principles can be applied to understand the potential reactivity of 5-Hexene-1-sulfonamide. researchgate.netorganic-chemistry.orgbohrium.com In a hypothetical intermolecular context, a sulfonyl radical generated from an external source would first add to the terminal carbon of the 5-hexene-1-sulfonamide double bond. This addition would produce a carbon-centered radical at the C-5 position. This radical could then be trapped by a nitrogen-centered radical, also generated in the reaction mixture, to form the final amino-sulfonylation product. The regioselectivity is driven by the addition of the sulfonyl radical to the less substituted end of the alkene. nih.gov

The hexenyl chain is perfectly suited for intramolecular radical cyclization, a key strategy for synthesizing five- and six-membered rings. wikipedia.orgresearchgate.net A common method involves generating a carbon-centered radical on the chain, which then attacks the terminal double bond. For instance, a radical precursor, such as a bromine atom, can be installed at the C-2 position of the sulfonamide backbone.

Upon treatment with a radical initiator like AIBN (azobisisobutyronitrile) and a mediator like tributyltin hydride (Bu₃SnH), the tributyltin radical abstracts the bromine atom, generating an α-sulfonamidoyl radical. nih.govrsc.orgprinceton.edu This radical then undergoes a rapid intramolecular cyclization. According to Baldwin's rules, the 5-exo-trig cyclization is kinetically favored over the 6-endo-trig pathway, leading predominantly to the formation of a five-membered ring. nih.govacs.org The resulting cyclized radical, now external to the newly formed ring, abstracts a hydrogen atom from tributyltin hydride to yield the final product and propagate the radical chain. nih.gov In some cases, the cyclized α-sulfonamidoyl radical can undergo β-fragmentation, eliminating a sulfonyl radical to form a cyclic imine. nih.gov

Table 3: Regioselectivity of Hexenyl Radical Cyclization

| Cyclization Mode | Ring Size Formed | Classification | Kinetic/Thermodynamic Favorability | Resulting Radical |

|---|---|---|---|---|

| 5-exo-trig | 5-membered | Exo | Kinetically favored nih.gov | Primary alkyl (external to ring) |

| 6-endo-trig | 6-membered | Endo | Thermodynamically favored (in some cases) | Secondary alkyl (internal to ring) |

Olefin Metathesis Reactions

Olefin metathesis is a powerful carbon-carbon double bond forming reaction catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum. utc.eduorganic-chemistry.org While 5-Hexene-1-sulfonamide itself is not a direct substrate for ring-closing metathesis (RCM), its derivatives are.

For RCM to occur, a diene is required. organic-chemistry.org An appropriate substrate can be synthesized by N-allylation of 5-Hexene-1-sulfonamide to produce N-allyl-5-hexene-1-sulfonamide. This diene, when treated with a Grubbs-type catalyst, can undergo RCM to form a seven-membered unsaturated cyclic sulfonamide, with ethylene (B1197577) as a volatile byproduct that drives the reaction to completion. organic-chemistry.orgnih.gov The sulfonamide group is generally well-tolerated by modern ruthenium catalysts, making this a viable synthetic strategy. nih.govarkat-usa.orgacs.org The accepted mechanism involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the catalyst's metal-carbene bond and one of the terminal alkenes. organic-chemistry.org A subsequent cycloreversion releases a new metal-carbene, which then reacts intramolecularly with the second alkene to form the cyclic product and regenerate the catalyst. organic-chemistry.org

Reactivity of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of many chemical transformations, and in 5-hexene-1-sulfonamide, it serves as a versatile handle for molecular elaboration.

The nitrogen atom of the sulfonamide in 5-hexene-1-sulfonamide can be readily functionalized through alkylation and arylation reactions, providing access to a wide range of derivatives.

N-Alkylation: The N-alkylation of sulfonamides can be achieved using various alcohols in the presence of transition metal catalysts. organic-chemistry.orgresearchgate.net For instance, iridium-based catalysts have been shown to be effective for the mono-N-alkylation of sulfonamides. researchgate.net Iron catalysts, such as FeCl₂, have also been successfully employed for the N-alkylation of sulfonamides with benzylic alcohols through a borrowing hydrogen methodology. ionike.com These methods offer an environmentally benign alternative to traditional alkylation with alkyl halides, as water is the primary byproduct. researchgate.netionike.com While specific studies on 5-hexene-1-sulfonamide are not prevalent, these general methods are applicable.

N-Arylation: Palladium-catalyzed cross-coupling reactions are a powerful tool for the N-arylation of sulfonamides. researchgate.net These reactions typically employ aryl halides or sulfonates as the arylating agents. polyu.edu.hk The choice of ligand is crucial for the efficiency of these transformations. For example, the use of specialized phosphine (B1218219) ligands can facilitate the coupling of aryl bromides and chlorides with sulfonamides under relatively mild conditions. nih.gov While direct N-arylation of 5-hexene-1-sulfonamide is not extensively documented, the established protocols for other sulfonamides provide a strong foundation for its application.

A summary of representative catalytic systems for N-alkylation of sulfonamides is presented in the table below.

| Catalyst System | Alkylating Agent | Base | Solvent | Temperature (°C) | Reference |

| [Cp*IrCl₂]₂ | Alcohols | t-BuOK | - | - | acsgcipr.org |

| Iridium N-Heterocyclic Carbene-Phosphine Complex | Alcohols | Cs₂CO₃ | Toluene | 120 | researchgate.net |

| FeCl₂ | Benzylic Alcohols | K₂CO₃ | - | 135 | ionike.com |

This table presents general conditions for sulfonamide N-alkylation and may require optimization for 5-hexene-1-sulfonamide.

The sulfur-nitrogen bond in sulfonamides, while generally stable, can be cleaved under specific conditions, allowing for further derivatization or deprotection.

Cleavage of the S-N Bond: The S-N bond of sulfonamides can be cleaved through various methods, including reductive and hydrolytic pathways. Reductive cleavage can be accomplished using reagents like samarium iodide, which allows for the mild removal of a sulfonyl group. More recently, electrochemical methods have been developed for the reductive cleavage of the N-S bond. acs.org Hydrolytic cleavage is also possible, often catalyzed by acids or metal oxides like ceria. nih.gov Photolytic cleavage of the sulfonamide bond has also been reported, typically requiring irradiation with ultraviolet light. nih.gov These cleavage strategies are important in the context of using the sulfonamide as a protecting group for amines.

Derivatization via S-N Bond Cleavage: The cleavage of the S-N bond can also be a gateway to further functionalization. For instance, the treatment of sulfonyl azides with a strong acid like trifluoromethanesulfonic acid can induce S-N bond cleavage to form a sulfonyl cation, which can then be trapped by arenes to form sulfones. organic-chemistry.org While this specific reaction starts from a sulfonyl azide, it demonstrates the potential for derivatization following S-N bond scission.

Interplay Between Alkene and Sulfonamide Reactivity

The concurrent presence of the alkene and sulfonamide functionalities in 5-hexene-1-sulfonamide leads to a fascinating interplay of reactivity, most notably in intramolecular cyclization reactions. These reactions can be initiated at either the alkene or a position alpha to the sulfonyl group, leading to the formation of cyclic sulfonamides.

Radical cyclizations of α-sulfonyl-5-hexenyl radicals, which are close analogs of intermediates derivable from 5-hexene-1-sulfonamide, have been studied in detail. nih.govnih.govresearchgate.net These reactions typically proceed via a 5-exo-trig or a 6-endo-trig pathway, leading to five- or six-membered rings, respectively. The regiochemical outcome of these cyclizations is highly dependent on the substitution pattern of the alkene and the nature of the sulfur-containing group. nih.govnih.govresearchgate.net For the unsubstituted α-sulfonyl-5-hexenyl radical, a mixture of 5-exo and 6-endo products is often observed, with the 6-endo product becoming more significant compared to the analogous α-sulfenyl and α-sulfinyl radicals. nih.gov

Cobalt-catalyzed cyclization of unsaturated N-acyl sulfonamides has also been reported, providing access to cyclic N-sulfonyl imidates and lactams. acs.orgnih.govresearchgate.net These reactions demonstrate the ability of the sulfonamide nitrogen to participate in cyclization reactions involving the pendant alkene.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions of 5-hexene-1-sulfonamide is crucial for controlling the selectivity and outcome of its transformations.

The intramolecular cyclization of 5-hexene-1-sulfonamide derivatives often proceeds through radical intermediates. For instance, the reaction of an α-bromo-5-hexene-1-sulfonamide with a radical initiator like AIBN and a reducing agent such as tributyltin hydride would generate an α-sulfonyl radical. This radical can then add to the intramolecular double bond. researchgate.net The subsequent steps depend on the reaction conditions. In some cases, the resulting cyclized radical is trapped by a hydrogen atom donor to give the final product. In other instances, a β-elimination of a sulfonyl radical can occur, leading to the formation of an imine.

Computational studies have been instrumental in elucidating the transition states and intermediates in the cyclization of α-sulfonyl-5-hexenyl radicals. nih.gov These studies have shown that the relative energies of the chair-like transition states for the 5-exo and 6-endo cyclizations determine the regiochemical outcome.

Catalysts and reagents play a pivotal role in dictating the stereoselectivity and regioselectivity of reactions involving 5-hexene-1-sulfonamide and its derivatives.

Regioselectivity: In the radical cyclization of α-sulfonyl-5-hexenyl radicals, substitution on the double bond has a profound effect on the regioselectivity. For example, the presence of a methyl group at the 5-position strongly favors the 6-endo cyclization pathway. nih.govnih.govresearchgate.net This is attributed to the stabilization of the forming secondary radical in the 6-endo transition state. Calculations have shown that other substituents at the 5-position, including electron-withdrawing groups like cyano and nitro, and electron-donating groups like amino, also promote the 6-endo closure. nih.gov

The table below summarizes the calculated regioselectivity for the cyclization of various 5-substituted α-sulfonyl-5-hexenyl radicals. nih.gov

| 5-Substituent | 5-exo Product Ratio (%) | 6-endo Product Ratio (%) |

| H | 46.16 | 53.84 |

| CH₃ | 1.15 | 98.85 |

| CN | 1.95 | 98.05 |

| NO₂ | 2.50 | 97.50 |

| NH₂ | 0.00 | 100.00 |

Data from computational studies on α-sulfonyl-5-hexenyl radicals, which serve as a model for the reactivity of 5-hexene-1-sulfonamide derivatives. nih.gov

Stereoselectivity: The stereochemical outcome of these cyclizations is also a critical aspect. For 1,5-ring closures of substituted hex-5-enyl radicals, the stereoselectivity is often governed by the preference for chair-like transition states where substituents occupy pseudo-equatorial positions. researchgate.net While specific studies on the catalytic asymmetric cyclization of 5-hexene-1-sulfonamide are limited, related catalytic asymmetric reactions, such as the epoxidation of N-alkenyl sulfonamides using chiral Schiff base/Ti(IV) catalysts, have demonstrated the potential for high enantioselectivity. rsc.org Furthermore, palladium-catalyzed tandem N-arylation/carboamination reactions of γ-amino alkenes have been shown to proceed with good to excellent diastereoselectivity, providing a potential avenue for the stereoselective functionalization of 5-hexene-1-sulfonamide derivatives. nih.gov

Derivatization and Structural Modification of 5 Hexene 1 Sulfonamide

Synthesis of Analogues with Modified Alkene Moieties

The terminal double bond in 5-hexene-1-sulfonamide is a prime site for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of cyclic systems.

One significant modification involves the intramolecular cyclization of radicals derived from 5-hexene-1-sulfonamide. Studies on the cyclization of α-sulfonyl-5-hexenyl radicals have shown that these species can undergo ring closure. researchgate.net The regioselectivity of this cyclization, favoring either a five-membered (5-exo) or six-membered (6-endo) ring, is influenced by the specific reaction conditions and the nature of any substituents. researchgate.net This approach offers a pathway to saturated heterocyclic sulfonamides, which are of interest in medicinal chemistry.

Beyond radical cyclization, the alkene moiety is amenable to a range of classical transformations. While specific examples for 5-hexene-1-sulfonamide are not extensively documented in readily available literature, established methods for alkene functionalization can be applied. These include:

Epoxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide, a versatile intermediate for further nucleophilic ring-opening reactions.

Dihydroxylation: Treatment with osmium tetroxide or under Sharpless asymmetric dihydroxylation conditions would lead to the formation of the corresponding diol.

Oxidative Cleavage: Ozonolysis or reaction with potassium permanganate (B83412) under harsh conditions would cleave the double bond, yielding a shorter-chain carboxylic acid or aldehyde derivative.

Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond, typically using a rhodium or cobalt catalyst, would produce the corresponding aldehyde.

These transformations allow for the introduction of a wide range of oxygen-containing functional groups, significantly expanding the chemical space accessible from 5-hexene-1-sulfonamide.

N-Substituted 5-Hexene-1-sulfonamides

The primary sulfonamide group of 5-hexene-1-sulfonamide provides a handle for the introduction of various substituents on the nitrogen atom. This N-functionalization can dramatically alter the physical, chemical, and biological properties of the parent molecule.

N-Alkylation: The synthesis of N-alkyl-5-hexene-1-sulfonamides can be achieved through several established methods. A common approach involves the reaction of the primary sulfonamide with an alkyl halide in the presence of a base. researchgate.net More recently, "borrowing hydrogen" methodologies utilizing manganese catalysts have emerged as an efficient and atom-economical alternative, where alcohols serve as the alkylating agents. researchgate.net These reactions proceed via the in-situ formation of an aldehyde, which then undergoes reductive amination with the sulfonamide. researchgate.net

N-Arylation: The introduction of an aryl group onto the sulfonamide nitrogen can be accomplished through various cross-coupling reactions. The Chan-Evans-Lam reaction, which employs copper catalysts and arylboronic acids, is a mild and efficient method for the N-arylation of sulfonamides. rsc.org This reaction can be performed at room temperature and is tolerant of a wide range of functional groups. rsc.org Transition-metal-free methods have also been developed, utilizing o-silylaryl triflates in the presence of a fluoride (B91410) source to achieve N-arylation under very mild conditions. nih.govcapes.gov.br

The synthesis of N-substituted derivatives is a key strategy in drug discovery, where the nature of the N-substituent can be fine-tuned to optimize target binding and pharmacokinetic properties.

Incorporation into Polymeric Structures or Conjugates

The bifunctional nature of 5-hexene-1-sulfonamide makes it a potential monomer for the synthesis of functional polymers and for conjugation to other molecules.

The sulfonamide group can be incorporated into polymer backbones through various polymerization techniques. For instance, the ring-opening copolymerization of N-sulfonyl aziridines with cyclic thioanhydrides, catalyzed by a mild phosphazene base, leads to the formation of well-defined poly(thioester sulfonamide)s. nih.govresearchgate.net This method produces polymers with highly alternating structures and controlled molecular weights. nih.gov While this specific example does not directly utilize 5-hexene-1-sulfonamide as a monomer, it demonstrates a powerful strategy for creating polymers containing the sulfonamide functionality. Similarly, organocatalytic sequential ring-opening polymerization of N-sulfonyl aziridines with cyclic esters or epoxides provides access to polysulfonamide-based block copolymers. rsc.org

The alkene group of 5-hexene-1-sulfonamide can also participate in polymerization reactions. For example, it could potentially be copolymerized with other olefins using Ziegler-Natta or metallocene catalysts, similar to the copolymerization of 1-hexene. This would result in a polyolefin backbone with pendant sulfonamide groups, which could impart unique properties to the material, such as altered polarity, adhesion, or the ability to be further functionalized.

Furthermore, the alkene or the sulfonamide group can be used to conjugate 5-hexene-1-sulfonamide to other molecules, such as biomolecules or surfaces, to create functional materials or probes.

Analytical Characterization Techniques for Unsaturated Sulfonamides

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, MS)

Spectroscopic methods provide detailed information about the molecular structure of 5-hexene-1-sulfonamide by probing the interactions of the molecule with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

The structural confirmation of 5-hexene-1-sulfonamide requires unambiguous evidence of its two primary functional components: the terminal alkene (olefin) and the primary sulfonamide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum provides key signals that confirm the olefinic group. Protons on the terminal double bond (=CH₂) typically appear in the region of 4.9-5.1 ppm, while the internal vinyl proton (-CH=) resonates further downfield, around 5.7-5.9 ppm. The protons on the carbon adjacent to the double bond (allylic protons) are expected around 2.1 ppm. The two protons on the carbon alpha to the sulfonyl group (-CH₂SO₂) would likely appear in the range of 3.0-3.2 ppm. The two protons of the primary sulfonamide (-SO₂NH₂) typically produce a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature. washington.edu

¹³C NMR : The carbon NMR spectrum will show distinct signals for the sp² hybridized carbons of the alkene group, typically in the range of 114-115 ppm for the terminal =CH₂ carbon and around 138 ppm for the internal =CH carbon. tandfonline.com The carbon attached to the sulfur atom is expected to be the most deshielded among the sp³ carbons, appearing around 52-55 ppm.

Infrared (IR) Spectroscopy : IR spectroscopy is highly effective for identifying the characteristic vibrations of the functional groups.

Olefin Group : The presence of the hexene moiety is confirmed by several characteristic absorption bands. A C=C stretching vibration of medium intensity is expected around 1640 cm⁻¹. wpmucdn.comamazonaws.com The stretching vibrations for the vinylic C-H bonds (=C-H) typically appear at wavenumbers above 3000 cm⁻¹ (e.g., 3079 cm⁻¹). wpmucdn.com Furthermore, strong out-of-plane (oop) C-H bending vibrations for a monosubstituted alkene are characteristically found near 990 cm⁻¹ and 910 cm⁻¹. wpmucdn.comlibretexts.org

Sulfonamide Group : The sulfonamide functional group (-SO₂NH₂) gives rise to distinct and strong absorption bands. Two bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. rsc.org The N-H stretching of the primary sulfonamide usually appears as two bands in the 3390-3330 cm⁻¹ and 3300-3240 cm⁻¹ regions. researchgate.net

Mass Spectrometry (MS) :

Electron Impact (EI) or soft ionization techniques like Electrospray Ionization (ESI) can be used to determine the molecular mass of 5-hexene-1-sulfonamide (C₆H₁₃NO₂S), which has a monoisotopic mass of approximately 163.07 Da. uni.lu Under ESI-MS conditions, common adduct ions such as the protonated molecule [M+H]⁺ (m/z 164.07), sodium adduct [M+Na]⁺ (m/z 186.06), and potassium adduct [M+K]⁺ (m/z 202.03) would be expected. uni.lu The fragmentation pattern can also provide structural information, often involving the loss of SO₂ or cleavage of the alkyl chain.

| Technique | Functional Group | Characteristic Signal / Absorption Band | Reference |

|---|---|---|---|

| ¹H NMR | Vinyl Protons (CH=CH₂) | ~4.9 - 5.9 ppm | tandfonline.com |

| α-Sulfonyl Protons (-CH₂SO₂) | ~3.0 - 3.2 ppm | tandfonline.com | |

| Sulfonamide Protons (-SO₂NH₂) | Broad singlet, variable shift | washington.edu | |

| ¹³C NMR | Olefin Carbons (C=C) | ~114 - 138 ppm | tandfonline.com |

| α-Sulfonyl Carbon (-CH₂SO₂) | ~52 - 55 ppm | tandfonline.com | |

| IR Spectroscopy | Vinylic C-H Stretch | >3000 cm⁻¹ | wpmucdn.com |

| Alkene C=C Stretch | ~1640 cm⁻¹ | wpmucdn.comamazonaws.com | |

| S=O Asymmetric & Symmetric Stretch | ~1350 cm⁻¹ and ~1170 cm⁻¹ | rsc.org | |

| N-H Stretch | ~3350 cm⁻¹ and ~3250 cm⁻¹ | researchgate.net | |

| Mass Spectrometry | Protonated Molecule [M+H]⁺ | m/z ~164.07 | uni.lu |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for separating 5-hexene-1-sulfonamide from impurities, starting materials, or other components in a mixture, as well as for quantification.

HPLC is a primary technique for the analysis of sulfonamides due to its high resolution and sensitivity. nih.govoup.com

Methodology : Reversed-phase HPLC (RP-HPLC) is the most common mode used for sulfonamide analysis. A nonpolar stationary phase, such as a Synergy Polar-RP or Zorbax Eclipse XDB C18 column, is typically employed. nih.govjfda-online.com The mobile phase generally consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, often with an acidic modifier like formic acid or acetic acid to ensure good peak shape. nih.govoup.com Detection is commonly achieved using a Diode Array Detector (DAD) or, for higher sensitivity and specificity, a tandem mass spectrometer (MS/MS). jfda-online.comimeko.info

Purity Assessment : HPLC can effectively separate 5-hexene-1-sulfonamide from potential impurities. The purity is determined by calculating the relative area of the main peak compared to the total area of all peaks in the chromatogram. The method's linearity, limit of detection (LOD), and limit of quantification (LOQ) are established during validation to ensure reliable measurements. oup.commdpi.com

| Parameter | Typical Conditions/Values for Sulfonamide Analysis | Reference |

|---|---|---|

| Column | Reversed-Phase C18 or Polar-RP (e.g., 50 mm x 2.0 mm, 4 µm) | jfda-online.com |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water (with 0.1% Formic Acid) | nih.gov |

| Detection | DAD or Tandem Mass Spectrometry (MS/MS) | jfda-online.com |

| Linearity Range | Typically 20 - 1000 µg/kg | oup.com |

| LOD | 3.0 - 12.3 µg/kg | oup.com |

| LOQ | 10 - 43 µg/kg | oup.com |

| Recovery | >88% | jfda-online.com |

While less common than HPLC for sulfonamide analysis due to the low volatility and thermal lability of these compounds, GC-MS can be used, typically following a derivatization step. nih.govcore.ac.uk

Methodology : Direct analysis of underivatized sulfonamides by GC is challenging because the polar N-H bonds can lead to poor peak shape and adsorption on the column, and the compounds may degrade at the high temperatures of the injector port. core.ac.uk To overcome this, the sulfonamide group is often derivatized to increase its volatility and thermal stability. Common derivatizing agents include diazomethane (B1218177) or pentafluorobenzyl (PFB) bromide, which alkylate or benzylate the acidic sulfonamide nitrogen. nih.govnih.gov The resulting derivative is more amenable to separation on a standard nonpolar or mid-polar GC column (e.g., DB-5ms) and detection by MS. The mass spectrometer provides both quantification and structural confirmation of the analyte. mdpi.com

| Challenge for Sulfonamides | Derivatization Strategy | Derivatizing Agent Example | Reference |

|---|---|---|---|

| Low Volatility & Polarity | Alkylation/Benzylation of Sulfonamide N-H | (Trimethylsilyl)diazomethane | nih.gov |

| Thermal Instability | Formation of a more stable derivative | Pentafluorobenzyl (PFB) Bromide | nih.gov |

| Poor Peak Shape | Conversion to less polar derivative | Conversion of sulfonyl chloride to N,N-diethylsulfonamide | core.ac.uk |

Advanced Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a given analytical method. journalajacr.comresearchgate.net For unsaturated sulfonamides, this can be done to improve chromatographic behavior, increase detector response, or both. libretexts.org

While derivatization often targets the sulfonamide group for GC analysis, the alkene moiety in 5-hexene-1-sulfonamide can be targeted to enhance detection in HPLC, particularly with UV-Visible or fluorescence detectors. A common strategy for non-absorbing alkenes involves a two-step reaction.

Epoxidation-Addition Reaction : The double bond of the hexene group can first be converted to an epoxide. This epoxide is an electrophilic intermediate that can readily react with a nucleophilic derivatizing agent that contains a chromophore or fluorophore. nih.gov

Example with N,N-diethyldithiocarbamate (DTC) : A published method for the analysis of epoxides can be adapted for this purpose. The alkene is first oxidized to an epoxide. The resulting epoxide derivative of 5-hexene-1-sulfonamide can then be reacted with a nucleophile like N,N-diethyldithiocarbamate (DTC). nih.gov The resulting adduct is a stable dithiocarbamate (B8719985) ester which incorporates a strong chromophore, allowing for highly sensitive detection by UV-Vis at around 278 nm. nih.gov This strategy transforms the weakly absorbing alkene into a derivative with a high molar absorptivity, significantly lowering the limit of detection.

| Step | Reaction | Reagent | Purpose | Reference |

|---|---|---|---|---|

| 1 | Alkene Epoxidation | A peroxy acid (e.g., m-CPBA) | Create a reactive electrophilic site from the double bond. | nih.gov |

| 2 | Nucleophilic Ring-Opening | N,N-diethyldithiocarbamate (DTC) | Attach a chromophore for sensitive UV detection. | nih.gov |

X-ray Crystallography Data for 5-Hexene-1-sulfonamide Not Available in Public Domain

Detailed research findings and crystallographic data tables for the solid-state structure of the chemical compound 5-hexene-1-sulfonamide are not currently available in published scientific literature or public crystallographic databases.

A thorough search of chemical and crystallographic databases, as well as the broader scientific literature, did not yield any specific studies that have successfully crystallized 5-hexene-1-sulfonamide and determined its structure via X-ray diffraction. While the compound is mentioned in chemical literature, it typically appears as a reactant in synthetic procedures, such as in the formation of heterocyclic compounds like thiazinanes through intramolecular reactions. nih.govsemanticscholar.orgmdpi.com However, these studies focus on the structure of the resulting products, not the starting sulfonamide.

Without a published crystal structure, it is not possible to provide the specific, detailed data required for a complete analytical characterization based on X-ray crystallography. Such data would typically include:

Crystal System: The basic shape of the unit cell (e.g., monoclinic, orthorhombic).

Space Group: The description of the symmetry elements within the crystal.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Key Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles they form, particularly around the sulfur atom and the carbon-carbon double bond.

Torsional Angles: Data describing the rotation around specific bonds, which defines the molecule's conformation.

This information remains undetermined for 5-hexene-1-sulfonamide.

Applications of 5 Hexene 1 Sulfonamide in Chemical Sciences

As Monomers in Polymer Chemistry

The presence of the vinyl group in 5-Hexene-1-sulfonamide allows it to act as a monomer in various polymerization reactions. The sulfonamide group can be incorporated into the polymer backbone or serve as a pendant group, imparting specific properties to the final material.

Multifunctional vinyl sulfonamides are utilized in thiol-Michael crosslinking polymerizations. nih.gov These reactions offer an alternative to traditional acrylate-based systems, with the resulting poly(sulfonamide) networks exhibiting enhanced thermal and mechanical properties. nih.gov For instance, networks formed from vinyl sulfonamide monomers and thiol crosslinkers show significantly higher glass transition temperatures (Tg) compared to their acrylate (B77674) analogues, a difference attributed to hydrogen bonding from the amide proton and the inherent stability of the sulfonamide linkage. nih.gov The stability of the sulfonamide bond makes these polymers suitable for applications where molecular stability is critical. nih.gov

Furthermore, the general class of alkane sulfonamides can be used to create resinous condensation products by reacting them with mono- and dicarbonyl compounds, such as aldehydes and ketones. google.com Sulfonamide-functionalized monomers have also been employed in ring-opening polymerization (ROP) and addition polymerization to create polymers with unique structures, such as those derived from norbornene sulfonamide. rsc.orggoogle.comgoogle.com A diversity-oriented approach has been demonstrated through the multicomponent polymerization of bis(N-sulfonyl aziridine) with diols and anhydrides, yielding poly(sulfonamide ester)s with tunable properties and potential for chemical recyclability. rsc.org

| Polymer Network System | Thiol Monomer | Vinyl Monomer | Glass Transition Temperature (Tg) in °C | Reference |

|---|---|---|---|---|

| Thiol-Acrylate | PETMP | HDDA | -9 | nih.gov |

| Thiol-Vinyl Sulfonate | PETMP | HDDVS | 43 | |

| Thiol-Vinyl Sulfonamide (Secondary Amine) | PETMP | HMDVSA | 46 | |

| Thiol-Vinyl Sulfonamide (Tertiary Amine) | PETMP | DMHDVSA | 34 |

In the Synthesis of Complex Organic Molecules

5-Hexene-1-sulfonamide serves as a valuable intermediate in the synthesis of more complex molecular structures. Its two distinct functional groups—the alkene and the sulfonamide—can be manipulated selectively to build intricate molecular frameworks. The alkene allows for a variety of addition and cross-coupling reactions, while the sulfonamide group can be engaged in N-alkylation, arylation, or used to direct reactions at adjacent positions. A key transformation is the intermolecular anti-Markovnikov hydroamination of the alkene, which can be achieved photochemically, providing a direct route to more complex substituted amines. acs.org

The sulfonamide functional group is a cornerstone in the synthesis of a vast array of heterocyclic compounds, many of which are of medicinal importance. researchgate.net Molecules like 5-Hexene-1-sulfonamide are precursors for such scaffolds. The sulfonamide nitrogen can act as a nucleophile in intramolecular cyclization reactions, where the terminal alkene is first functionalized to introduce an electrophilic center. This strategy enables the construction of various nitrogen- and sulfur-containing rings.

For example, general methods for synthesizing heterocyclic scaffolds include the intramolecular cyclization of precursors to form pyrimidine-linked systems or the ring expansion of cyclic sulfones with primary amines to yield ring-expanded sulfonamides. nih.govniscpr.res.in The synthesis of five-membered heterocyclic sulfonamides, such as those based on pyrrole, furan, and thiophene, has been explored for their roles as inhibitors of enzymes like carbonic anhydrase. nih.gov The synthetic routes often involve direct chlorosulfonation of a heterocyclic ring followed by reaction with an amine, or more complex multi-step sequences where the sulfonamide is built onto a pre-existing scaffold. nih.govheteroletters.org

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules to probe biological processes or identify new drug leads. nih.govcam.ac.uk Building blocks with multiple, orthogonally reactive functional groups are highly prized in DOS. 5-Hexene-1-sulfonamide is an excellent candidate for DOS strategies due to its bifunctional nature.

The alkene handle can be elaborated using reactions like olefin metathesis, hydroformylation, or cycloadditions, while the sulfonamide group can participate in reactions like N-alkylation or acylation. nih.gov This allows for the rapid generation of a wide range of molecular skeletons and appendage diversity from a single starting material. A notable example is the use of aziridine-based multicomponent polymerization to achieve both building-block diversity and architectural diversity in poly(sulfonamide ester)s, showcasing a polymer-level DOS approach. rsc.org This strategy allows for the incorporation of various side chains, including terminal alkynes, hydrophobic fluoroalkanes, and hydrophilic polyethylene (B3416737) glycols, into the polymer structure. rsc.org

As Ligands or Organocatalysts in Asymmetric Transformations

Bis(sulfonamide) ligands, when complexed with metals like titanium, are highly effective catalysts for the enantioselective addition of organozinc reagents to ketones and aldehydes. researchtrends.netnih.gov Cinchona alkaloid-derived sulfonamides act as bifunctional organocatalysts, where the sulfonamide N-H group serves as a hydrogen-bond donor and the quinuclidine (B89598) nitrogen acts as a base. nih.gov These catalysts have been successfully applied in asymmetric Michael-type reactions. nih.gov Similarly, organocatalysts combining squaramide and sulfonamide motifs have been developed for direct vinylogous aldol (B89426) reactions, achieving high stereoselectivity through multiple hydrogen-bonding interactions with the substrates. acs.org Pyrrolidine-based organocatalysts featuring a sulfonamide group have also been shown to be effective in conjugate additions to nitroolefins. maynoothuniversity.ienih.gov

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Titanium-bis(sulfonamide) complex | Addition of diphenylzinc (B92339) to cyclic enones | Forms a chiral Lewis acid complex; provides good to excellent enantioselectivity (71-97% ee). | nih.gov |

| Cinchona alkaloid-sulfonamide | Michael addition | Bifunctional organocatalyst with hydrogen-bond donor (NH) and basic (tertiary amine) sites. | nih.gov |

| Pyrrolidine-sulfonamide | Conjugate addition of ketones to nitrostyrene | Chiral amine organocatalyst; sulfonamide influences stereochemical control. | maynoothuniversity.ie |

| Squaramide-sulfonamide | Direct vinylogous aldol reactions | Multiple hydrogen-bond donor catalyst for activating both nucleophile and electrophile. | acs.org |

In Material Science Applications (e.g., functional coatings, surfactants)

The chemical properties of the sulfonamide group lend themselves to applications in material science. Sulfonamides have been investigated as flame retardants for polymeric substrates, where they can interfere with the combustion cycle of the material. google.com

The combination of a hydrophobic six-carbon chain and a polar sulfonamide head group in 5-Hexene-1-sulfonamide suggests potential surfactant properties. Surfactants are molecules that lower surface tension and are used in a wide array of products, including cleaners, emulsifiers, and coatings. google.com Sulfonamide derivatives, particularly those with fluorinated alkyl chains, are known to be effective surfactants. rsc.org The ability of surfactants to form protective layers on metal surfaces also makes them useful as corrosion inhibitors in functional coatings. researchgate.net While not specifically documented for 5-Hexene-1-sulfonamide, its structure is analogous to molecules used in these applications, indicating a potential area for its use. The alkene group also offers a reactive handle for grafting the molecule onto surfaces or into polymer matrices to create functional coatings with tailored properties, such as hydrophobicity or anti-smudge capabilities. researchgate.net

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of sulfonamides often involves reagents and solvents that are environmentally taxing, such as sulfonyl chlorides and chlorinated solvents like dichloromethane. researchgate.net Future research on 5-Hexene-1-sulfonamide will likely prioritize the development of green and sustainable synthetic protocols. These methods aim to reduce waste, improve safety, and utilize more environmentally benign materials.

Key areas for development include:

Aqueous Synthesis: The use of water as a solvent is a cornerstone of green chemistry. Methods for synthesizing various sulfonamides in water have been successfully developed, often involving the reaction of thiols or disulfides with amines in the presence of an oxidizing agent like trichloroisocyanuric acid (TCCA). rsc.org Another approach uses sodium sulfinates and nitroarenes in water, where the product's low solubility simplifies isolation via filtration. researchgate.net Adapting these aqueous methods for the synthesis of 5-Hexene-1-sulfonamide could offer a more sustainable alternative to current routes.

Metal-Free Catalysis: To avoid the cost and potential toxicity of metal catalysts, metal-free synthetic routes are highly desirable. Iodine-mediated oxidative coupling of sodium sulfinates and amines at room temperature presents a practical and cost-effective approach for S-N bond formation. nih.gov

Mechanochemistry: Solvent-free mechanochemical methods, which use mechanical force to initiate reactions, represent a significant advance in sustainable synthesis. A one-pot, two-step mechanochemical procedure for producing sulfonamides from disulfides using solid sodium hypochlorite (B82951) has been demonstrated, offering an eco-friendly, metal-free route applicable to both aromatic and aliphatic compounds. rsc.org

Alternative Reagents: Future syntheses will likely move away from sulfonyl chlorides. nih.gov The use of stable and commercially available sulfur sources like sodium sulfinate or sulfur dioxide surrogates (e.g., DABSO) is a promising trend. researchgate.netthieme-connect.com

| Sustainable Synthesis Approach | Key Reagents/Conditions | Primary Advantage | Source(s) |

| Aqueous Synthesis | Thiols/disulfides, amines, TCCA, water | Environmentally benign solvent, simple product isolation | rsc.org |

| Metal-Free Coupling | Sodium sulfinates, amines, Iodine | Avoids metal catalysts, cost-effective, mild conditions | nih.gov |

| Mechanochemistry | Disulfides, sodium hypochlorite, solid acid | Solvent-free, eco-friendly, metal-free | rsc.org |

| Alternative Reagents | Sodium sulfinates, nitroarenes, NaHSO₃, water | Avoids hazardous sulfonyl chlorides, stable starting materials | researchgate.net |

Exploration of Unprecedented Reactivity Modes

The dual functionality of 5-Hexene-1-sulfonamide—the nucleophilic sulfonamide and the reactive terminal alkene—opens avenues for exploring novel chemical transformations. While sulfonamides have often been viewed as terminal functional groups, recent research has begun to unlock their latent reactivity. nih.gov

Future explorations could focus on:

Radical-Mediated Reactions: The sulfonamide group can serve as a precursor to sulfonyl radicals. nih.gov This reactivity can be harnessed for the difunctionalization of the molecule's own terminal alkene or other alkenes. For example, photocatalytic methods can generate sulfonyl radicals from N-sulfonylimine derivatives under mild conditions, which can then add across double bonds in a Giese-type reaction. nih.gov Similarly, alkynylsulfonamides have been used as bifunctional reagents for the radical amidoalkynylation of alkenes. chinesechemsoc.org Applying these concepts to 5-Hexene-1-sulfonamide could lead to complex intramolecular cyclizations or intermolecular additions.

Directed C-H Functionalization: The sulfonamide group can act as a directing group in metal-catalyzed reactions. A notable example is the nickel-catalyzed 1,2-diarylation of alkenyl sulfonamides, where the sulfonamide group directs the functionalization of the alkene. acs.org This strategy could be applied to 5-Hexene-1-sulfonamide to synthesize complex, highly substituted structures.

Intramolecular Cyclizations: The presence of both an alkene and a sulfonamide within the same molecule makes it a prime candidate for intramolecular reactions. Lewis acid-initiated intramolecular cyclization has been used to create heterocyclic systems like 1,2,4-thiadiazine 1,1-dioxides from similar alkenyl sulfonamide precursors. mdpi.com The six-carbon chain of 5-Hexene-1-sulfonamide could facilitate the formation of medium-sized heterocyclic rings.

Photocatalytic Functionalization: Visible-light photoredox catalysis offers mild and efficient conditions for generating radical intermediates. researchgate.net The primary sulfonamide in 5-Hexene-1-sulfonamide could be coupled with electron-deficient alkenes, or its terminal alkene could participate in hydroaminoalkylation reactions. researchgate.net

| Reactivity Mode | Key Feature | Potential Outcome for 5-Hexene-1-sulfonamide | Source(s) |

| Sulfonyl Radical Generation | Photocatalytic activation of sulfonamide derivatives | Intramolecular cyclization or intermolecular addition reactions | nih.gov |

| Directed Diarylation | Ni-catalyzed reaction using the sulfonamide as a directing group | Synthesis of complex diarylated alkylamine derivatives | acs.org |

| Alkene Difunctionalization | Radical addition to the terminal C=C bond | Introduction of two new functional groups in a single step | chinesechemsoc.org |

| Intramolecular Heterocyclization | Lewis acid or radical-initiated cyclization onto the alkene | Formation of novel medium-sized nitrogen and sulfur-containing heterocycles | mdpi.com |

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry is an increasingly powerful tool for predicting reaction outcomes, elucidating mechanisms, and designing novel molecules. For a compound like 5-Hexene-1-sulfonamide, computational modeling can accelerate research and development significantly.

Future research directions include:

Mechanism Elucidation: Density Functional Theory (DFT) and other in silico methods can be used to model the transition states and reaction pathways for the novel reactivity modes discussed previously. For instance, theoretical analysis has been employed to understand the differences in reactivity between various sulfonamides in oxidative reactions with alkenes. researchgate.net This can help rationalize experimental observations and predict the feasibility of new transformations.

Predictive Synthesis: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the properties and reactivity of 5-Hexene-1-sulfonamide derivatives. jbclinpharm.org Such models could guide the synthesis of analogues with desired characteristics, whether for materials science or medicinal chemistry applications.

Spectroscopic Analysis: Computational methods are effective in predicting spectroscopic data (e.g., NMR, IR). mdpi.com This can aid in the structural confirmation of new compounds synthesized from 5-Hexene-1-sulfonamide.

| Computational Method | Application in Sulfonamide Chemistry | Relevance to 5-Hexene-1-sulfonamide | Source(s) |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating molecular properties. | Modeling transition states for novel cyclization and functionalization reactions. | researchgate.netnih.gov |

| Molecular Docking | Predicting binding affinity to biological targets (e.g., proteins, DNA). | Screening potential biological activities of derivatives for drug discovery. | acs.orgresearchgate.net |

| QSAR (Quantitative Structure-Activity Relationship) | Developing models to predict biological activity or chemical properties. | Guiding the design of new derivatives with enhanced properties. | jbclinpharm.org |

Integration with Flow Chemistry and Automation for Scalability

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and easier scalability. springernature.com The synthesis of sulfonamides is particularly well-suited to this technology.

Future work on 5-Hexene-1-sulfonamide should involve:

Development of Flow Synthesis Protocols: Adapting the synthesis of 5-Hexene-1-sulfonamide to a continuous flow process could lead to a safer, more efficient, and easily scalable production method. nih.govacs.org Flow reactors allow for precise control over reaction parameters such as temperature and pressure, enabling the use of superheated conditions to accelerate reactions. vapourtec.com

Automated Library Synthesis: Fully automated flow-through systems have been used to generate libraries of sulfonamide compounds for drug discovery. vapourtec.comacs.org By immobilizing one of the reactants or a catalyst in a packed-bed reactor, a "catch and release" protocol can be used to synthesize and purify an array of derivatives of 5-Hexene-1-sulfonamide with high purity and yield. acs.org This would be invaluable for exploring the structure-activity relationships of its derivatives.

Exploration of New Applications in Specialized Chemical Fields

The bifunctional nature of 5-Hexene-1-sulfonamide makes it a versatile building block for various specialized applications, extending beyond the traditional roles of sulfonamides.

Potential areas for future application include:

Medicinal Chemistry: Sulfonamides are a well-established pharmacophore found in a wide range of antibacterial, antiviral, and anticancer drugs. nih.govresearchgate.net The terminal alkene on 5-Hexene-1-sulfonamide provides a handle for further modification, allowing it to be incorporated into more complex molecules. Its derivatives could be screened for various biological activities, for example, as inhibitors of viral entry or as anticancer agents. researchgate.netnih.gov The reactivity of alkenyl sulfonamides has been used to generate novel heterocyclic systems like dihydroisoxazoles, which may have biological relevance. ucl.ac.uk

Polymer Chemistry: The terminal alkene group makes 5-Hexene-1-sulfonamide a potential functional monomer. It could be polymerized or co-polymerized to create polymers with pendant sulfonamide groups, which could be used for applications such as functional coatings, resins, or materials with specific binding properties.

Synthetic Building Block: The sulfonamide can act as a leaving group or a directing group in organic synthesis. acs.orgresearchgate.net Therefore, 5-Hexene-1-sulfonamide could be used as an intermediate to access a variety of other functional groups and molecular scaffolds, making it a valuable tool in the synthetic chemist's toolbox.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.